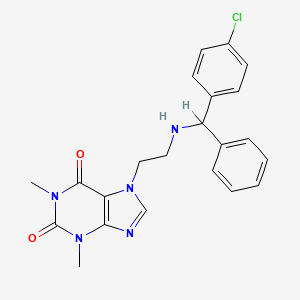
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-, (+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-, (±)- is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a purine core substituted with multiple functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the dimethyl and dihydro groups. The final step involves the attachment of the 4-chlorophenyl and phenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce fully reduced forms of the compound.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-: Lacks the 4-chlorophenyl and phenylmethyl groups.
1H-Purine-2,6-dione, 3,7-dihydro-7-(2-aminoethyl)-1,3-dimethyl-: Contains an aminoethyl group instead of the substituted phenyl groups.
Uniqueness
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((4-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Número CAS |
110622-80-5 |
|---|---|
Fórmula molecular |
C22H22ClN5O2 |
Peso molecular |
423.9 g/mol |
Nombre IUPAC |
7-[2-[[(4-chlorophenyl)-phenylmethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H22ClN5O2/c1-26-20-19(21(29)27(2)22(26)30)28(14-25-20)13-12-24-18(15-6-4-3-5-7-15)16-8-10-17(23)11-9-16/h3-11,14,18,24H,12-13H2,1-2H3 |
Clave InChI |
IVDTZQIYKSKGPZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


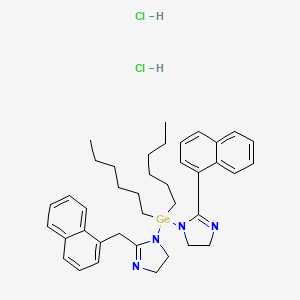



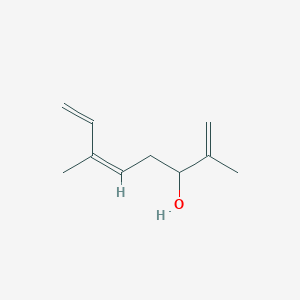



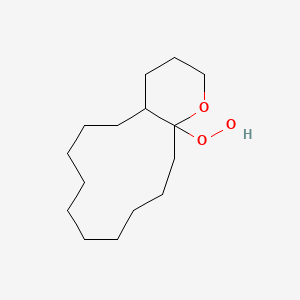
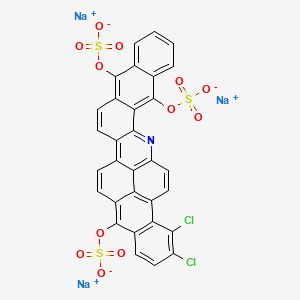
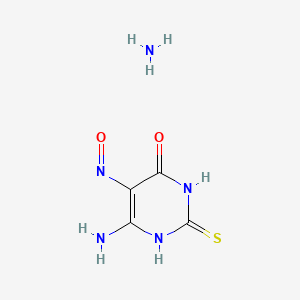
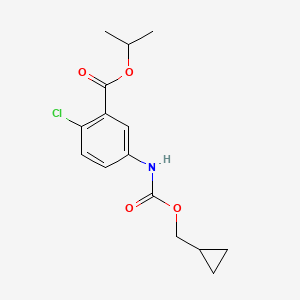

![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
